(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidinetrione core, substituted with a dichlorobenzyl group, a methoxybenzylidene group, and a methylphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-trione derivatives with substituted benzaldehydes under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include substituted pyrimidinetriones, alcohols, amines, and carboxylic acids .
Scientific Research Applications
(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **5-{4-[(2,4-Dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- **(5Z)-5-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H, 5H)-pyrimidinetrione
Uniqueness
Compared to similar compounds, (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20Cl2N2O5 |
---|---|
Molecular Weight |
511.3g/mol |
IUPAC Name |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H20Cl2N2O5/c1-15-3-8-19(9-4-15)30-25(32)20(24(31)29-26(30)33)11-16-5-10-22(23(12-16)34-2)35-14-17-6-7-18(27)13-21(17)28/h3-13H,14H2,1-2H3,(H,29,31,33)/b20-11+ |
InChI Key |
VTOFDECSTKWALE-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)/C(=O)NC2=O |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)C(=O)NC2=O |
Origin of Product |
United States |
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